What is Clotrimazole-d10 and its chemical structure
What is Clotrimazole-d10 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clotrimazole-d10 is a deuterated analog of Clotrimazole, an imidazole-based broad-spectrum antifungal agent. This document provides a comprehensive technical overview of Clotrimazole-d10, including its chemical structure, physicochemical properties, and its role as a stable isotope-labeled internal standard in analytical and research applications. Detailed experimental protocols for the synthesis and analysis of Clotrimazole are presented, which are adaptable for its deuterated counterpart. Furthermore, the mechanism of action of Clotrimazole, targeting the ergosterol biosynthesis pathway in fungi, is elucidated with a corresponding signaling pathway diagram.
Introduction
Clotrimazole, a synthetic imidazole derivative, is a widely utilized antifungal medication effective against a range of pathogenic dermatophytes, yeasts, and other fungi.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[2][4] Clotrimazole-d10 is a stable isotope-labeled version of Clotrimazole, where ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of Clotrimazole in biological matrices.[5] The use of deuterated standards can significantly improve the accuracy and precision of analytical methods.[5]
Chemical Structure and Properties
Clotrimazole-d10 possesses the same core structure as Clotrimazole, with the key difference being the substitution of ten hydrogen atoms with deuterium.
Chemical Structure of Clotrimazole-d10:
Caption: The chemical structure of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole-D10.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for both Clotrimazole and its deuterated analog, Clotrimazole-d10. Data for Clotrimazole-d10 is limited, and some properties are inferred from the non-deuterated compound.
| Property | Clotrimazole | Clotrimazole-d10 |
| IUPAC Name | 1-[(2-chlorophenyl)-diphenylmethyl]imidazole[6] | 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole-D10[7] |
| Synonyms | Lotrimin, Canesten, Mycelex[6] | - |
| CAS Number | 23593-75-1[8] | 23593-75-1 (unlabeled)[7] |
| Molecular Formula | C₂₂H₁₇ClN₂[8] | C₂₂H₇D₁₀ClN₂[7] |
| Molecular Weight | 344.84 g/mol [9] | 354.9 g/mol [7] |
| Appearance | White or pale yellow crystalline powder[10] | Crystalline solid[11] |
| Melting Point | 147-149 °C | Not explicitly available |
| Solubility | Practically insoluble in water; Soluble in ethanol, acetone, and chloroform.[10] Soluble in DMSO (~3 mg/mL) and DMF (~20 mg/mL).[11] | Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and DMF.[11] |
| λmax | 261 nm | Not explicitly available |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Clotrimazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[3][4] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[3][12] By inhibiting this enzyme, Clotrimazole blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][4] The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt the membrane's structure and function, leading to increased permeability and inhibition of fungal growth.[3][4]
Ergosterol Biosynthesis Pathway and Clotrimazole Inhibition
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by Clotrimazole.
Caption: Inhibition of Lanosterol 14-alpha-demethylase by Clotrimazole.
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and analysis of Clotrimazole. These methods can be adapted for Clotrimazole-d10, with deuterated starting materials used for the synthesis.
Synthesis of Clotrimazole
A common method for synthesizing Clotrimazole involves the reaction of (2-chlorophenyl)diphenylmethyl chloride with imidazole.[13][14]
Materials:
-
(2-chlorophenyl)diphenylmethanol
-
Thionyl chloride or other chlorinating agent
-
Imidazole
-
Triethylamine
-
Acetonitrile or other suitable solvent
-
Purified water
Procedure:
-
Chlorination of (2-chlorophenyl)diphenylmethanol: (2-chlorophenyl)diphenylmethanol is reacted with a chlorinating agent, such as thionyl chloride, to form (2-chlorophenyl)diphenylchloromethane. This reaction is typically carried out in an inert solvent.[14]
-
Condensation with Imidazole: The resulting (2-chlorophenyl)diphenylchloromethane is then reacted with imidazole in the presence of a base, such as triethylamine, in a solvent like acetonitrile.[14] The reaction mixture is heated to facilitate the condensation.[14]
-
Purification: After the reaction is complete, the mixture is cooled to induce precipitation of the product. The crude Clotrimazole is then collected by filtration, washed with acetonitrile and water, and dried.[14] Further purification can be achieved by recrystallization.
Note: For the synthesis of Clotrimazole-d10, deuterated benzene would be used in the initial steps of synthesizing the (2-chlorophenyl)diphenylmethanol precursor.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of Clotrimazole in pharmaceutical formulations and biological samples.[15][16][17]
Instrumentation and Conditions:
-
HPLC System: A standard liquid chromatograph equipped with a UV-VIS detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]
-
Mobile Phase: A mixture of methanol and a buffer solution, such as potassium phosphate (e.g., 85:15 v/v).[15]
-
Injection Volume: 20 µL.[15]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[18]
Sample Preparation:
-
Standard Solution: A stock solution of Clotrimazole is prepared by dissolving a known amount in the mobile phase or a suitable organic solvent.[16]
-
Sample from Formulation (e.g., Cream): An accurately weighed amount of the cream is extracted with a suitable solvent like methanol, followed by centrifugation and filtration before injection.[18]
-
Plasma Samples: Protein precipitation is a common method for extracting Clotrimazole from plasma. An internal standard (such as Clotrimazole-d10) is added, and a precipitating agent (e.g., acetonitrile) is used to remove proteins. The supernatant is then injected into the HPLC system.[16]
Method Validation:
The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[15][17]
Applications in Research and Development
Clotrimazole-d10 is primarily used as an internal standard in bioanalytical methods for the quantification of Clotrimazole.[5] Its use is critical in:
-
Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Clotrimazole.
-
Bioequivalence studies: To compare the bioavailability of different formulations of Clotrimazole.
-
Metabolite identification: To aid in the identification and quantification of Clotrimazole metabolites.
-
In vitro drug metabolism studies: To investigate the metabolic pathways of Clotrimazole using liver microsomes or other enzyme systems.
Conclusion
Clotrimazole-d10 is an essential tool for researchers and drug development professionals working with Clotrimazole. Its use as a stable isotope-labeled internal standard ensures the reliability and accuracy of analytical data. This guide has provided a detailed overview of its chemical properties, the mechanism of action of its parent compound, and adaptable experimental protocols for its synthesis and analysis. A thorough understanding of these aspects is crucial for its effective application in advancing pharmaceutical research and development.
References
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- 5. medchemexpress.com [medchemexpress.com]
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- 10. Clotrimazole CAS#: 23593-75-1 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Ergosterol - Wikipedia [en.wikipedia.org]
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- 14. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
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